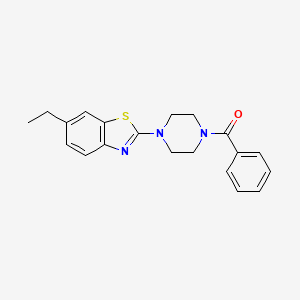

![molecular formula C19H21N5O3 B2371487 N-(4-acetylphenyl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 863448-01-5](/img/structure/B2371487.png)

N-(4-acetylphenyl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-acetylphenyl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a potent, reversible, ATP-competitive, and cell-permeable inhibitor of Src-family tyrosine kinases . It is more than 800 times more selective for the I338G mutant v-Src (IC 50 = 1.5 nM) compared to wild-type v-Src (IC 50 = 1.0 µM). It also inhibits wild-type Fyn (IC 50 = 600 nM) .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, 3-iodo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine was dissolved in 10% Na2CO3 and dioxane. After cooling to 0 °C, Fmoc boronate was dissolved in acetone and added dropwise to the system .

Molecular Structure Analysis

The compound contains a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .

Chemical Reactions Analysis

As an ATP-competitive inhibitor, this compound competes with ATP for binding to the active site of Src-family tyrosine kinases .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 317.39 . Other physical and chemical properties such as solubility, density, boiling point, etc., are not available in the search results.

Aplicaciones Científicas De Investigación

Antimicrobial and Insecticidal Potential

Synthesis of Pyrimidine Linked Pyrazole Heterocyclics

This study focused on the synthesis of pyrimidine-linked pyrazole heterocyclics via microwave irradiative cyclocondensation. The synthesized compounds demonstrated antimicrobial activity against selected microorganisms and insecticidal potential against Pseudococcidae insects. This suggests potential applications in developing antimicrobial and insecticidal agents (Deohate & Palaspagar, 2020).

Antitumor Activity

Synthesis and Evaluation of Pyrazolo[3,4-d]Pyrimidine Derivatives

A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their antitumor activity against the human breast adenocarcinoma cell line MCF7. Among these, certain derivatives demonstrated mild to moderate activity, indicating their potential as antitumor agents (El-Morsy, El-Sayed, & Abulkhair, 2017).

Neuroinflammation Imaging

Novel Pyrazolo[1,5-a]pyrimidines as TSPO Ligands

A study synthesized novel pyrazolo[1,5-a]pyrimidines targeting the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds, showing subnanomolar affinity for TSPO, were evaluated for their potential as in vivo PET radiotracers for neuroinflammation, indicating their application in neuroimaging and the study of neuroinflammatory diseases (Damont et al., 2015).

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidine Analogues of 1-methylisoguanosine

This research synthesized pyrazolo[3,4-d]pyrimidine analogues exhibiting A1 adenosine receptor affinity. The study aimed at understanding the relationship between chemical structure and biological activity, which is crucial for developing therapeutic agents targeting adenosine receptors (Harden, Quinn, & Scammells, 1991).

Mecanismo De Acción

Target of Action

The primary target of this compound is involved in the development of solution-processed organic light-emitting diodes (OLEDs) as a thermally activated delayed fluorescence (TADF) emitter . The compound’s role is to increase the efficiency and compatibility of these OLEDs .

Mode of Action

The compound interacts with its targets by exhibiting thermally activated delayed fluorescence (TADF). The incorporation of two tert-butyl groups in the molecules can effectively increase the molecular solubility and reduce the aggregation-caused self-quenching of excitons in neat films by inhibiting the intramolecular vibrational relaxation and the intermolecular π–π stacking .

Biochemical Pathways

The compound affects the biochemical pathways related to the production of light in OLEDs. By exhibiting TADF, it can enhance the efficiency of light production. The compound’s action on these pathways results in high photoluminescent quantum yield .

Result of Action

The result of the compound’s action is the realization of high-efficiency, solution-processable, non-doped OLEDs. Devices using this compound as a TADF emitter have achieved record-high external quantum efficiencies (EQE) of 25.8% .

Propiedades

IUPAC Name |

N-(4-acetylphenyl)-2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c1-12(25)13-5-7-14(8-6-13)22-16(26)10-23-11-20-17-15(18(23)27)9-21-24(17)19(2,3)4/h5-9,11H,10H2,1-4H3,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVVQGZUXJBXED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-bromo-2-[(3-methoxyphenyl)methyl]-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2371405.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(p-tolylthio)acetamide](/img/structure/B2371410.png)

![7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinolin-4-one](/img/structure/B2371416.png)